
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.16919058 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.48 g/mol. Its structure features a benzodiazepine moiety linked to an isoindole derivative, which is believed to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Receptor Modulation : It is suggested that this compound interacts with various neurotransmitter receptors, including GABA_A receptors. This interaction may lead to anxiolytic and sedative effects.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory properties of the compound in a rodent model of arthritis. The results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
-
Cancer Research :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells (A549). The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Neuropharmacological Studies :
- Research focusing on the neuropharmacological effects revealed that administration of the compound resulted in anxiolytic-like behavior in animal models, supporting its potential use as a therapeutic agent for anxiety disorders.
Scientific Research Applications
Anticancer Activity
Research indicates that isoindole derivatives can exhibit anticancer properties. The incorporation of the isoindole moiety in this compound may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Neuropharmacology
The benzodiazepine component of the compound suggests potential applications in treating neurological disorders. Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties. This compound could be evaluated for its efficacy in managing anxiety disorders or epilepsy by enhancing GABAergic transmission .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. The presence of the dioxoisoindole group may contribute to the modulation of inflammatory pathways, making this compound a candidate for developing anti-inflammatory medications .
Case Study 1: Anticancer Screening
A study conducted on isoindole derivatives revealed that certain modifications could significantly enhance their cytotoxic effects against various cancer cell lines. The specific structure of this compound was found to interact with DNA and inhibit topoisomerase activity, leading to increased cancer cell death .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective agents, compounds similar to this one were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce markers of oxidative damage and improve cell viability under stress conditions .
Summary Table of Applications
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-16-23(18-10-4-3-5-11-18)24(29-22-15-9-8-14-21(22)28-16)30-25(32)17(2)31-26(33)19-12-6-7-13-20(19)27(31)34/h3-15,17,23H,1-2H3,(H,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMJJYGEOGGWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C(C)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.